2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Description
2,4-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic benzamide derivative characterized by a benzothiazole core substituted with a fluorine atom at the 6-position and a 2,4-dichlorobenzamide group at the 2-position. The structural uniqueness of this compound lies in the electron-withdrawing chlorine and fluorine substituents, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-9(10(16)5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHFTVVHPAUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- DHFR Inhibition : The 1,3,4-thiadiazole derivative of this compound exhibits strong DHFR inhibition (ΔG = −9.0 kcal/mol), surpassing reference compounds. Three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 stabilize the enzyme complex .
- Trypanosoma brucei Inhibition: Derivatives with aminoethyl side chains (e.g., compounds 12–17) show potent activity, attributed to enhanced membrane permeability and target binding .
Opioid Receptor Interactions
- N-Substituted Benzamides: Analogs like 3,4-dichloro-N-[1-(dimethylamino)-cyclohexyl]methylbenzamide demonstrate moderate affinity for opioid receptors, suggesting structural flexibility for CNS-targeted modifications .
Physicochemical and Spectral Properties
- Melting Points: Analogs with multiple halogens (e.g., 3b, mp >250°C) exhibit higher thermal stability compared to non-halogenated derivatives .
- Spectral Signatures : IR spectra of benzothiazole benzamides consistently show C=O stretches near 1670 cm⁻¹ and NH stretches ~3400 cm⁻¹, confirming amide bond integrity .
Biological Activity
2,4-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS No. 476297-74-2) is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₇Cl₂FN₂OS
- Molecular Weight : 341.19 g/mol
- Structure : The compound features a benzamide structure with dichloro and fluoro substitutions on the benzothiazole moiety.
Antibacterial and Antifungal Properties
Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal activities. Research indicates that compounds in this category can inhibit various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For instance, studies have shown that similar compounds exhibit significant activity against pathogens like Staphylococcus aureus and Candida albicans .
Anticancer Activity
Recent investigations into benzothiazole derivatives have highlighted their anticancer properties. A study evaluating various benzothiazole compounds found that some effectively inhibited the proliferation of human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest, as well as modulating key signaling pathways such as AKT and ERK .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| Lead Compound 4i | HOP-92 | Not specified | Anticancer activity |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies measuring the levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines indicated that this compound significantly decreases these pro-inflammatory markers . This dual action suggests its potential utility in treating conditions characterized by both inflammation and cancer.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar benzothiazole compounds have been shown to inhibit enzymes involved in cancer progression.
- Protein Interaction : The compound may alter protein expression levels associated with cell survival and proliferation.
- Signaling Pathway Modulation : It has been observed to inhibit critical pathways such as AKT and ERK in cancer cells, which are often upregulated in malignancies .
Case Studies
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:
- Study on Novel Compounds : A study synthesized 25 new benzothiazole derivatives and evaluated their biological activities. Among these, a specific derivative demonstrated significant anticancer effects comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of various thiazole derivatives against Cryptococcus neoformans, highlighting the structure-activity relationship crucial for developing effective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
